molecular formula C8H11ClN2O2 B11895556 N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride

N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride

Cat. No.: B11895556
M. Wt: 202.64 g/mol
InChI Key: FZAOZIAFESTUQD-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride is a substituted benzene derivative characterized by a methoxy group (-OCH₃) at the 3-position and a hydroxycarboximidamide (-C(=NH)NHOH) group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H

InChI Key

FZAOZIAFESTUQD-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N\O)/N.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This oxime is then converted to the desired carboximidamide through a series of steps involving reduction and subsequent reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Variations

The compound’s closest analogs, identified via structural similarity scoring (), include:

Compound Name Substituent Position/Group Similarity Score CAS Number Key Features
3-Methoxybenzamidine hydrochloride 3-OCH₃, amidine 1.00 57075-83-9 Same core structure; amidine vs. carboximidamide
2-Methoxybenzimidamide hydrochloride 2-OCH₃, carboximidamide 0.92 18637-00-8 Methoxy at 2-position; identical functional group
2-Ethoxybenzimidamide hydrochloride 2-OC₂H₅, carboximidamide 0.92 38148-63-9 Ethoxy substitution; altered lipophilicity
4-Hydroxybenzamidine hydrochloride 4-OH, amidine 0.91 5071-96-5 Hydroxy vs. methoxy; polar interaction differences

Key Observations :

  • Positional Isomerism : Shifting the methoxy group from the 3- to 2-position (e.g., 2-methoxybenzimidamide hydrochloride) reduces similarity by 8%, likely due to steric or electronic effects on molecular recognition .
  • Functional Group Impact : Replacing the carboximidamide with an amidine group (3-methoxybenzamidine hydrochloride) retains full structural similarity but may alter hydrogen-bonding capacity and metal chelation properties .

Pharmacological and Functional Comparisons

Antioxidant Activity

Hydroxamic acid derivatives, such as those in (e.g., compounds 6–10), exhibit antioxidant properties via radical scavenging (DPPH assay) and lipid peroxidation inhibition. While N'-hydroxy-3-methoxybenzenecarboximidamide hydrochloride lacks direct data, its N-hydroxy group may similarly quench free radicals, though the methoxy substituent’s electron-donating effect could modulate reactivity .

Dopaminergic Modulation

Lobelane analogs with methoxy substituents (, e.g., GZ-273B/C) inhibit dopamine uptake at vesicular monoamine transporters. The target compound’s methoxy group may confer analogous π-π interactions with aromatic residues in transporter proteins, though its carboximidamide group differs from lobelane’s piperidine scaffold .

Toxicity Profiles

o-Dianisidine dihydrochloride (), a dihydrochloride salt with methoxy groups, demonstrates respiratory toxicity. This highlights the need to evaluate hydrochloride salts for tissue irritation, though the target compound’s single hydrochloride and distinct functional groups may mitigate such effects .

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